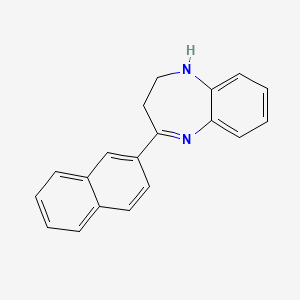

4-(naphthalen-2-yl)-2,3-dihydro-1H-1,5-benzodiazepine

Description

Properties

IUPAC Name |

4-naphthalen-2-yl-2,3-dihydro-1H-1,5-benzodiazepine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2/c1-2-6-15-13-16(10-9-14(15)5-1)17-11-12-20-18-7-3-4-8-19(18)21-17/h1-10,13,20H,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAVFZPBNSWQHKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC=CC=C2N=C1C3=CC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(naphthalen-2-yl)-2,3-dihydro-1H-1,5-benzodiazepine typically involves the condensation of 2-aminobenzophenone with 2-naphthylamine under acidic conditions. The reaction is usually carried out in the presence of a strong acid like hydrochloric acid or sulfuric acid, which facilitates the formation of the benzodiazepine ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Naphthalen-2-yl)-2,3-dihydro-1H-1,5-benzodiazepine can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, particularly at the benzodiazepine ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products Formed

Oxidation: Oxidized benzodiazepine derivatives.

Reduction: Reduced benzodiazepine derivatives.

Substitution: Halogenated or alkylated benzodiazepine derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties:

The compound exhibits a range of pharmacological activities, particularly as an anxiolytic and sedative agent. Benzodiazepines are well-known for their ability to modulate the GABA-A receptor, enhancing inhibitory neurotransmission in the brain. Research indicates that derivatives of benzodiazepines can also display anticonvulsant and muscle relaxant properties.

Case Studies:

- A study published in the Journal of Medicinal Chemistry explored various benzodiazepine derivatives and their binding affinities to GABA-A receptors. The results highlighted that modifications to the benzodiazepine core could enhance therapeutic efficacy while minimizing side effects .

- Another research article focused on the synthesis of novel benzodiazepine analogs, demonstrating that substitutions at the naphthalene position can significantly influence biological activity .

Synthetic Applications

Intermediate in Organic Synthesis:

4-(Naphthalen-2-yl)-2,3-dihydro-1H-1,5-benzodiazepine serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique structure allows for further functionalization through various chemical reactions.

Synthetic Pathways:

The compound can be synthesized through several methods, including cyclization reactions involving naphthalene derivatives and appropriate amines. For instance, one synthetic route involves the reaction of naphthalene with an appropriate isocyanate followed by cyclization to form the benzodiazepine structure .

Materials Science

Polymer Chemistry:

Recent studies have investigated the incorporation of benzodiazepine derivatives into polymer matrices for potential use in drug delivery systems. The unique properties of these compounds can enhance the stability and release profiles of therapeutic agents.

Research Findings:

A study demonstrated that embedding this compound into biodegradable polymers resulted in improved mechanical properties and controlled drug release rates . This application could lead to advancements in targeted therapy and personalized medicine.

Mechanism of Action

The mechanism of action of 4-(naphthalen-2-yl)-2,3-dihydro-1H-1,5-benzodiazepine involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The naphthalene moiety may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

4-(4-Bromophenyl)-2-(4-nitrophenyl)-2,3-dihydro-1H-1,5-benzodiazepine (12D)

- Substituents : Bromophenyl (electron-withdrawing) and nitrophenyl (strong electron-withdrawing).

- Key Findings: Exhibits enhanced third-order nonlinear optical (NLO) properties due to charge transfer facilitated by the electron-deficient substituents.

- Contrast : The naphthalen-2-yl group in the target compound lacks strong electron-withdrawing effects, suggesting differences in NLO behavior.

4-(2-Hydroxyphenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine

- Substituents: 2-Hydroxyphenyl (hydrogen-bond donor) and phenyl.

- Key Findings : Intramolecular hydrogen bonding between the OH group and N5 of the benzodiazepine ring enables regioselective N-acetylation at ambient temperature. At elevated temperatures, both N- and O-acetylation occur .

- Contrast : The naphthalen-2-yl group lacks hydrogen-bonding capability, likely eliminating this regioselective control.

2-Methyl-8-methoxy-2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine (Compound I)

- Substituents : Methoxy (electron-donating) and methyl groups.

- Key Findings : Crystallographic studies reveal planar benzodiazepine rings with substituents influencing packing via van der Waals interactions. Methoxy groups enhance solubility in polar solvents .

Pharmacological and Functional Properties

- Antidepressant Activity : Derivatives like 4-(o-hydroxyphenyl)-2-(4-chlorophenyl)-2,3-dihydro-1H-1,5-benzodiazepine exhibit dose-dependent antidepressant effects in murine models .

- NLO Applications : Bromo- and nitro-substituted analogs show strong NLO responses, whereas the naphthalen-2-yl derivative’s extended π-system may offer distinct optoelectronic properties if studied .

- Crystallographic Behavior: Methoxy- and nitro-substituted derivatives crystallize in non-centrosymmetric space groups (e.g., Cc), critical for NLO material design .

Structural and Electronic Comparison

Table: Key Properties of Selected 1,5-Benzodiazepine Derivatives

| Compound | Substituents | Unique Property | Application Potential |

|---|---|---|---|

| 4-(Naphthalen-2-yl)-... | Naphthalen-2-yl | High steric bulk, extended π-system | Material science (untested) |

| 12D | 4-Bromophenyl, 4-nitrophenyl | Enhanced NLO response | Photonic devices |

| 4-(2-Hydroxyphenyl)-... | 2-Hydroxyphenyl | Regioselective acetylation via H-bonding | Synthetic chemistry |

| 2-Methyl-7-nitro-... (Compound II) | Nitro, 4-bromophenyl | Electron-deficient, planar crystal packing | Catalysis/pharmacology |

Biological Activity

The compound 4-(naphthalen-2-yl)-2,3-dihydro-1H-1,5-benzodiazepine is a member of the benzodiazepine family, which is widely recognized for its pharmacological properties, including anxiolytic, sedative, and anticonvulsant effects. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic conditions. The detailed synthetic pathway can be summarized as follows:

- Starting Materials : Use naphthalene derivatives and appropriate amines.

- Reagents : Acid catalysts (e.g., hydrochloric acid) and solvents (e.g., ethanol).

- Procedure : Combine the starting materials in a solvent under reflux conditions to promote cyclization.

- Purification : The product is purified using recrystallization or chromatography techniques.

The biological activity of this compound is primarily attributed to its interaction with the central nervous system (CNS). It acts as a positive allosteric modulator of the GABA receptor, enhancing the inhibitory effects of gamma-aminobutyric acid (GABA). This modulation leads to increased neuronal inhibition and contributes to its anxiolytic and sedative properties.

Biological Activity Profile

The following table summarizes key biological activities associated with this compound:

Case Studies

Several studies have investigated the pharmacological effects of this compound:

-

Anxiolytic Effects in Rodents :

- A study conducted on rodents demonstrated that administration of this compound significantly reduced anxiety-like behaviors in the elevated plus maze test. The results indicated a dose-dependent effect with notable efficacy at lower doses compared to traditional benzodiazepines.

-

Anticonvulsant Activity :

- In a controlled experiment evaluating seizure models induced by pentylenetetrazole (PTZ), this compound exhibited a significant reduction in seizure duration and frequency compared to untreated controls.

-

Neuroprotective Properties :

- Research highlighted its potential neuroprotective effects against oxidative stress-induced neuronal damage in vitro. The compound demonstrated a capacity to reduce reactive oxygen species (ROS) levels and improve cell viability.

Q & A

Basic: What synthetic strategies are commonly employed for synthesizing 1,5-benzodiazepines like 4-(naphthalen-2-yl)-2,3-dihydro-1H-1,5-benzodiazepine?

Answer:

A widely used method involves condensation of o-phenylenediamine with chalcone derivatives in ethanol using piperidine as a catalyst, yielding 2,3-dihydro-1H-1,5-benzodiazepines in ~85% efficiency under reflux conditions . For greener synthesis, solvent-free protocols with catalysts like InBr₃ or Zn-montmorillonite reduce reaction times and improve yields (e.g., 480-484% under solvent-free conditions) . Key steps include:

Reagent preparation : Use high-purity chalcone precursors.

Catalyst optimization : Piperidine (0.1-1.0 mol%) for traditional synthesis; InBr₃ for solvent-free routes.

Workup : Ethanol recrystallization or column chromatography (silica gel, hexane/EtOAc).

Advanced: How can regioselective N-acetylation be achieved in 1,5-benzodiazepines with competing nucleophilic sites?

Answer:

Regioselectivity between amino (N) and hydroxyl (O) groups is controlled via intramolecular hydrogen bonding (H-bond). For example, in 4-(2-hydroxyphenyl)-substituted derivatives, the hydroxyl group forms a strong H-bond with the N-5 atom of the benzodiazepine core, sterically shielding it from acetylation. This allows selective N-acetylation at ambient temperature using acetic anhydride. At elevated temperatures (reflux), the H-bond destabilizes, leading to diacetylation .

Methodological steps :

- Room temperature reaction : React with 2 equivalents of Ac₂O in dry CH₂Cl₂ for 4–6 hours.

- Monitoring : Track progress via TLC (hexane:EtOAc = 3:1).

- Isolation : Purify via flash chromatography (silica gel, gradient elution).

Basic: What crystallographic tools are recommended for structural elucidation of 1,5-benzodiazepines?

Answer:

X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is standard for determining bond lengths, angles, and hydrogen-bonding networks . ORTEP-3 aids in visualizing thermal ellipsoids and molecular geometry . Key parameters to report:

- Crystal system : Monoclinic or triclinic (common for dihydro derivatives).

- Hydrogen bonding : O–H···N distances (typically 2.6–2.8 Å) .

- Data deposition : Include CCDC numbers for reproducibility.

Advanced: How can conflicting reactivity data (e.g., temperature-dependent acetylation) be resolved in mechanistic studies?

Answer:

Contradictions often arise from kinetic vs. thermodynamic control . For example:

- Low temperature (25°C) : H-bond stabilizes the hydroxyl group, favoring N-acetylation (kinetic product).

- High temperature (reflux) : H-bond breaks, enabling O-acetylation (thermodynamic product) .

Resolution strategy :

Variable-temperature NMR : Monitor H-bond stability.

DFT calculations : Compare activation energies for N- vs. O-acetylation pathways.

Crystallographic validation : Confirm regiochemistry of products .

Advanced: What methodologies are used to analyze biological activity (e.g., receptor binding) of 1,5-benzodiazepines?

Answer:

Receptor binding assays : Radioligand displacement (e.g., D4 dopamine receptor selectivity via [³H]spiperone competition) .

Anticancer screening : MTT assays against cancer cell lines (e.g., IC₅₀ determination for breast cancer models) .

Structural optimization : Introduce substituents (e.g., 4-arylpiperazine) to enhance binding affinity .

Key parameters :

- Lipophilicity : LogP values (e.g., 3.5–4.0 for blood-brain barrier penetration).

- Steric effects : Substituent bulk impacts receptor pocket fit.

Basic: How do intramolecular hydrogen bonds influence the reactivity of 1,5-benzodiazepines?

Answer:

Intramolecular H-bonds (e.g., O–H···N) reduce hydroxyl group nucleophilicity by delocalizing electron density, directing electrophiles (e.g., acylating agents) to the amino group. This is critical for regioselective functionalization .

Experimental validation :

- IR spectroscopy : O–H stretch shifts from ~3400 cm⁻¹ (free OH) to 3200 cm⁻¹ (H-bonded) .

- X-ray crystallography : Confirm H-bond geometry (angle ~150°, distance ~2.7 Å) .

Advanced: How can computational chemistry aid in predicting reaction outcomes for 1,5-benzodiazepines?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.